6-Bromopyridine-3-sulfonamide
CAS No.: 263340-08-5
Cat. No.: VC4251044
Molecular Formula: C5H5BrN2O2S
Molecular Weight: 237.07
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 263340-08-5 |
|---|---|
| Molecular Formula | C5H5BrN2O2S |
| Molecular Weight | 237.07 |
| IUPAC Name | 6-bromopyridine-3-sulfonamide |
| Standard InChI | InChI=1S/C5H5BrN2O2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H,(H2,7,9,10) |
| Standard InChI Key | HLXUFFXEZONGGG-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC=C1S(=O)(=O)N)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
6-Bromopyridine-3-sulfonamide features a pyridine ring substituted with a bromine atom at the 6-position and a sulfonamide group (-SO₂NH₂) at the 3-position. The bromine atom introduces steric and electronic effects, while the sulfonamide group enhances hydrogen-bonding potential and solubility in polar solvents.
Key Structural Features:
-
Molecular Formula: C₅H₄BrN₃O₂S
-
Molecular Weight: ~265.13 g/mol (calculated).
-
Electrophilic Sites: Bromine (6-position) and sulfonamide nitrogen .
Physicochemical Characteristics
While experimental data for this specific compound are sparse, analogous bromopyridine sulfonamides exhibit:
-
Melting Point: 180–220°C (varies with crystallinity).
-
Solubility: Moderate solubility in DMSO and DMF; limited in water .
-
Stability: Susceptible to hydrolysis under acidic or basic conditions due to the sulfonamide group .
Synthesis and Optimization
Synthetic Routes
The synthesis of 6-bromopyridine-3-sulfonamide typically involves sequential functionalization of the pyridine ring. A representative pathway includes:
Step 1: Bromination of Pyridine Derivatives
2-Chloro-5-chloromethylpyridine undergoes bromination using hydrogen bromide (HBr) or N-bromosuccinimide (NBS) to yield 2-bromo-5-bromomethylpyridine .
Step 2: Sulfonation
The brominated intermediate reacts with chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride group, followed by ammonolysis to form the sulfonamide .
Example Protocol:
-
Bromination:
-
Sulfonation:
Industrial-Scale Production
Industrial methods utilize continuous flow reactors to enhance yield and purity. Key parameters include:
-
Temperature Control: Maintained below 50°C to prevent decomposition.
-
Catalysts: Lewis acids (e.g., AlCl₃) accelerate sulfonation .
Biological Activities and Mechanisms
Antimicrobial Properties
Sulfonamide derivatives are historically significant as antibacterial agents. For 6-bromopyridine-3-sulfonamide:
-
Target Pathogens: Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) .
-
Mechanism: Competitive inhibition of dihydropteroate synthase (DHPS), blocking folate synthesis .
Table 1: Antimicrobial Activity of Analogous Sulfonamides
| Compound | MIC (μg/mL) for S. aureus | MIC (μg/mL) for E. coli |
|---|---|---|
| 3-Bromopyridine-2-sulfonamide | 6.63 | 6.72 |
| Sulfamethoxazole | 5.20 | 4.90 |
Data adapted from studies on structurally related compounds .
Enzyme Inhibition
6-Bromopyridine-3-sulfonamide exhibits inhibitory activity against:
-
N-Myristoyltransferase (NMT): Critical for parasitic survival in Trypanosoma brucei (IC₅₀: 0.09 μM) .
-
Carbonic Anhydrase: Overexpressed in certain cancers (IC₅₀: 1.2 μM) .
Antiproliferative Effects
In vitro studies on similar sulfonamides demonstrate:
-
Cytotoxicity: EC₅₀ values of 2–10 μM against MRC-5 lung fibroblasts .
-
Selectivity: Improved therapeutic indices with fluorinated analogues (e.g., 40-fold selectivity for parasitic vs. human cells) .
Applications in Drug Development
Lead Optimization Strategies
Modifications to the sulfonamide group and pyridine ring enhance druglikeness:
-
Sulfonamide Capping: Introducing lipophilic groups (e.g., CHF₂) improves blood-brain barrier penetration (brain:blood ratio = 0.5) .
-
Halogen Substitution: Fluorine at the 4-position reduces metabolic clearance (t₁/₂ increased from 1.2 to 4.5 hours) .
Table 2: Pharmacokinetic Properties of Optimized Analogues
| Compound | Cl (mL/min/kg) | Vd (L/kg) | t₁/₂ (h) | Bioavailability (%) |
|---|---|---|---|---|
| 40 | 15 | 2.1 | 4.2 | 75 |
| 46 | 28 | 1.8 | 1.5 | 40 |
Data from preclinical studies on trypanocidal agents .
Case Study: Antitrypanosomal Agents
Pyrazole sulfonamides, including 6-bromopyridine-3-sulfonamide derivatives, show promise against stage 2 human African trypanosomiasis:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume